molecular formula C14H18BrNO2 B15222313 tert-Butyl 2-(bromomethyl)indoline-1-carboxylate

tert-Butyl 2-(bromomethyl)indoline-1-carboxylate

Cat. No.: B15222313
M. Wt: 312.20 g/mol
InChI Key: FERAVZDPQMMHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(bromomethyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-Butyl 2-(bromomethyl)indoline-1-carboxylate typically involves the bromination of an indoline precursor. One common method involves the reaction of tert-Butyl indoline-1-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 2-position of the indoline ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(bromomethyl)indoline-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding indoline derivatives.

    Oxidation: The compound can undergo oxidation reactions to form indoline-2-carboxylates.

    Reduction: Reduction of the bromomethyl group can lead to the formation of methylindoline derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.

Scientific Research Applications

tert-Butyl 2-(bromomethyl)indoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various indoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indoline derivatives.

    Medicine: Indoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

tert-Butyl 2-(bromomethyl)indoline-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl indoline-1-carboxylate: Lacks the bromomethyl group and is used as a precursor in the synthesis of bromomethyl derivatives.

    2-Bromoindoline: Similar structure but lacks the tert-butyl ester group, making it less stable and less versatile in synthetic applications.

    N-(tert-Butoxycarbonyl)-2,3-dihydroindole: Another indoline derivative with different functional groups, used in various synthetic applications.

The uniqueness of this compound lies in its combination of the bromomethyl and tert-butyl ester groups, which provide both reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3

InChI Key

FERAVZDPQMMHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.